molecular formula C23H23FN4O5 B12152120 methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate

methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate

Cat. No.: B12152120
M. Wt: 454.5 g/mol
InChI Key: CCCQSNOKYIJGDU-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of these heteroatoms often imparts unique chemical and biological properties to the compounds.

Preparation Methods

The synthesis of methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate involves multiple steps, each requiring specific reagents and conditions

    Core Heterocyclic Structure: The synthesis begins with the formation of the imidazo[4,5-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: The 2,5-dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a strong base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Chemical Reactions Analysis

Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity, while the heterocyclic core provides structural stability.

Comparison with Similar Compounds

Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate can be compared with other similar compounds, such as:

    Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-chlorobenzoate: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

    Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-bromobenzoate: The presence of a bromine atom provides different electronic and steric properties, influencing its chemical behavior.

    Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-iodobenzoate: The iodine atom imparts unique characteristics, such as increased molecular weight and altered reactivity.

Properties

Molecular Formula

C23H23FN4O5

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 2-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-5-fluorobenzoate

InChI

InChI=1S/C23H23FN4O5/c1-31-14-5-7-19(32-2)16(11-14)21-20-18(25-12-26-20)8-9-28(21)23(30)27-17-6-4-13(24)10-15(17)22(29)33-3/h4-7,10-12,21H,8-9H2,1-3H3,(H,25,26)(H,27,30)

InChI Key

CCCQSNOKYIJGDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=C(C=C(C=C4)F)C(=O)OC)NC=N3

Origin of Product

United States

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